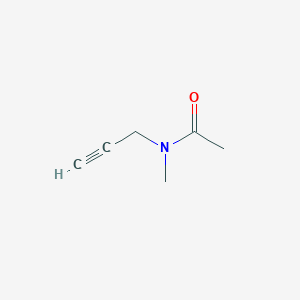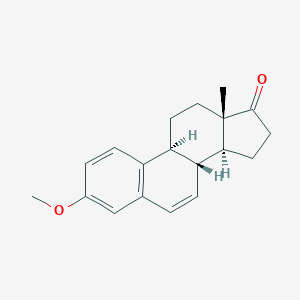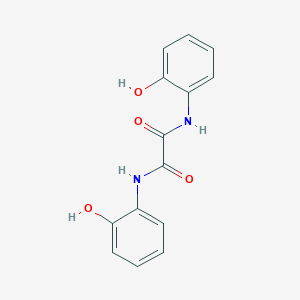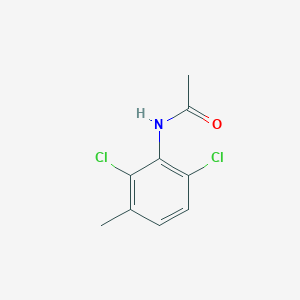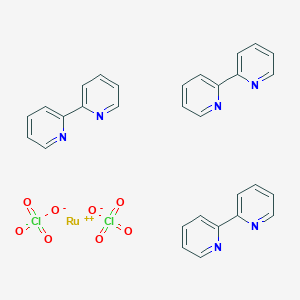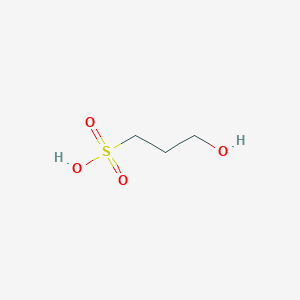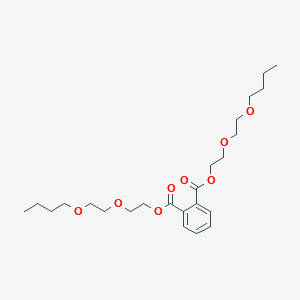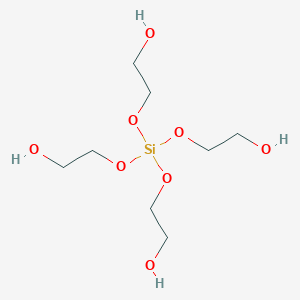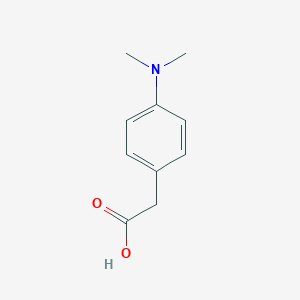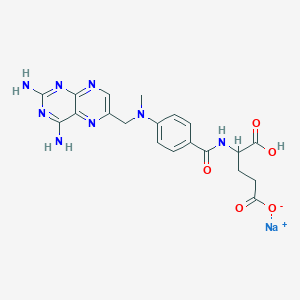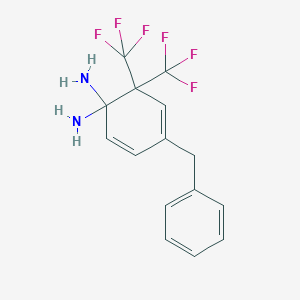
4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine, also known as BTFMC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. BTFMC is a heterocyclic compound that contains two nitrogen atoms in its structure. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways.
Mechanism Of Action
4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine acts as an allosteric inhibitor of PTPs by binding to a specific site on the enzyme that is distinct from the catalytic site. This binding induces a conformational change in the enzyme that inhibits its activity. By inhibiting the activity of PTPs, 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine can modulate several cellular signaling pathways that are involved in cancer, diabetes, and inflammation.
Biochemical And Physiological Effects
4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has been shown to have several biochemical and physiological effects. It has been found to decrease the expression of several oncogenes and increase the expression of tumor suppressor genes. 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has also been shown to decrease the levels of glucose and insulin in diabetic mice. Additionally, 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has been found to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Advantages And Limitations For Lab Experiments
4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has several advantages as a research tool. It is a potent and selective inhibitor of PTPs, which makes it a valuable tool for studying the role of these enzymes in cellular signaling pathways. 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has also been shown to have low toxicity in vitro and in vivo, which makes it a safer alternative to other PTP inhibitors. However, the synthesis of 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine is a challenging process that requires specialized equipment and expertise. Additionally, the cost of 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine is relatively high, which may limit its use in some experiments.
Future Directions
There are several future directions for the research on 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine. One direction is to investigate its potential as a therapeutic agent for cancer, diabetes, and inflammation. Another direction is to study the structure-activity relationship of 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine and develop more potent and selective PTP inhibitors. Additionally, the use of 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine as a research tool can be expanded to study the role of PTPs in other cellular signaling pathways.
Synthesis Methods
The synthesis of 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine involves a multi-step process that starts with the reaction of 4-bromo-2,2-bis(trifluoromethyl)cyclohexa-1,3-diene with benzylamine. The resulting intermediate is then treated with sodium hydride and 1,2-bis(chloromethyl)benzene to give the final product, 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine. The synthesis of 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine is a challenging process that requires specialized equipment and expertise.
Scientific Research Applications
4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and immunomodulatory properties. 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has been found to inhibit the activity of several PTPs, including PTP1B, which is a validated drug target for the treatment of type 2 diabetes and obesity. 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has also been shown to inhibit the growth of cancer cells, including breast, prostate, and lung cancer cells. Additionally, 4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine has been found to modulate the immune response by decreasing the production of pro-inflammatory cytokines.
properties
CAS RN |
15403-97-1 |
|---|---|
Product Name |
4-Benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine |
Molecular Formula |
C15H14F6N2 |
Molecular Weight |
336.27 g/mol |
IUPAC Name |
4-benzyl-6,6-bis(trifluoromethyl)cyclohexa-2,4-diene-1,1-diamine |
InChI |
InChI=1S/C15H14F6N2/c16-14(17,18)12(15(19,20)21)9-11(6-7-13(12,22)23)8-10-4-2-1-3-5-10/h1-7,9H,8,22-23H2 |
InChI Key |
JZGCXWMPFLVTSG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=CC(C(C=C2)(N)N)(C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(C(C=C2)(N)N)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



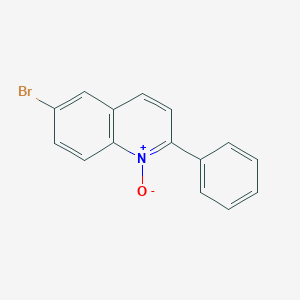
![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)

![Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate](/img/structure/B97898.png)
